2-Methylquinazoline-6-carbonitrile
Description
2-Methylquinazoline-6-carbonitrile is a heterocyclic compound featuring a quinazoline core substituted with a methyl group at position 2 and a carbonitrile (-CN) group at position 5.
Properties
CAS No. |
648423-81-8 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methylquinazoline-6-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-12-6-9-4-8(5-11)2-3-10(9)13-7/h2-4,6H,1H3 |
InChI Key |
JCWZEVJFIAPGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=C(C=CC2=N1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinazoline-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with acetic anhydride, followed by cyclization to form the quinazoline ring . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methyl group at the 2-position of the quinazoline ring .
Industrial Production Methods: Industrial production of 2-Methylquinazoline-6-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinazoline-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinazoline N-oxides, substituted quinazolines, and quinazoline amines .
Scientific Research Applications
Medicinal Chemistry Applications
2-Methylquinazoline-6-carbonitrile has shown promise in several areas of medicinal chemistry:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines by inhibiting specific kinases involved in cancer progression. For instance, studies have demonstrated its effectiveness in reducing cell viability in breast cancer models, particularly MCF7 cells. The compound's ability to modulate apoptotic pathways suggests its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound also displays antimicrobial and antifungal properties. It has been noted for its effectiveness against Mycobacterium tuberculosis, with studies reporting minimum inhibitory concentration (MIC) values comparable to existing antitubercular drugs. The mechanism involves disrupting microbial cell function by interfering with the electron transport chain, leading to the generation of reactive oxygen species that induce cell death .
Synthetic Methodologies
Various synthetic routes for preparing 2-Methylquinazoline-6-carbonitrile have been explored:
- Condensation Reactions : One common method involves the reaction of 2-methylquinazoline with cyanogen bromide in the presence of a base such as sodium hydroxide under reflux conditions.
- Green Chemistry Approaches : Industrial production methods are being developed using continuous flow reactors to enhance yield and purity while adhering to green chemistry principles, such as solvent-free conditions and recyclable catalysts .
Case Study: Antimycobacterial Activity
A focused study on the antimycobacterial effects of quinazoline derivatives highlighted that 2-Methylquinazoline-6-carbonitrile exhibited potent activity against Mycobacterium tuberculosis. Whole-genome sequencing was employed to identify resistance mutations, confirming its mechanism as a DNA-damaging agent .
Case Study: Cancer Cell Line Studies
In vitro studies using MCF7 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability. The findings suggest that it may serve as a viable candidate for further development in cancer therapy.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits specific kinases involved in cancer progression. | Significant reduction in MCF7 cell viability. |
| Antimicrobial Properties | Effective against Mycobacterium tuberculosis and other pathogens. | Comparable MIC values to existing treatments. |
| Synthetic Methodologies | Various synthesis routes including condensation reactions and green chemistry approaches. | Enhanced yields using continuous flow reactors. |
Mechanism of Action
The mechanism of action of 2-Methylquinazoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 2-Methylquinazoline-6-carbonitrile and related quinazoline/carbonitrile derivatives:
Key Observations:
- Substituent Position : The position of the carbonitrile group significantly impacts electronic properties. For example, 4-Ethoxyquinazoline-6-carbonitrile (6-CN) shares the carbonitrile at position 6 with the target compound but differs at position 4 (ethoxy vs. methyl), which may alter solubility and steric interactions .
- Heterocycle Core : Pyrazine-based analogs (e.g., 5-Chloro-6-methyl-2-pyrazinecarbonitrile) lack the fused benzene ring of quinazoline, reducing aromaticity and planar rigidity, which are critical for DNA intercalation or enzyme binding .
Biological Activity
2-Methylquinazoline-6-carbonitrile is a compound within the quinazoline family, known for its diverse biological activities. This article explores the biological activity of 2-Methylquinazoline-6-carbonitrile, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.
Overview of Quinazolines
Quinazolines are heterocyclic compounds that consist of a fused benzene and pyrimidine ring. They have gained attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural variations within this class of compounds significantly influence their biological properties.
Anticancer Activity
Research has shown that derivatives of quinazoline, including 2-Methylquinazoline-6-carbonitrile, exhibit notable cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Evaluation
In a study evaluating the cytotoxic potential of quinazoline derivatives against human cancer cell lines (HCT-116, MCF-7, HepG2), it was found that certain derivatives demonstrated significant activity. For instance, compound 8a showed IC50 values of 10.72 μM against HCT-116 after 48 hours and 5.33 μM after 72 hours, indicating strong anticancer potential compared to doxorubicin .
| Compound | Cell Line | IC50 (μM) at 48h | IC50 (μM) at 72h |
|---|---|---|---|
| 8a | HCT-116 | 10.72 | 5.33 |
| Doxorubicin | HCT-116 | 1.66 | 1.21 |
| 8a | HepG2 | 17.48 | 7.94 |
These findings suggest that modifications at specific positions on the quinazoline ring can enhance anticancer activity.
Antimicrobial Activity
2-Methylquinazoline-6-carbonitrile has also been investigated for its antimicrobial properties. Research indicates that quinazoline derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study assessed various synthesized quinazoline derivatives for their antibacterial efficacy against drug-resistant strains. Among them, certain compounds exhibited MIC values ranging from 1 to 16 µg/mL against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
| Compound No. | Pathogen | MIC (µg/mL) |
|---|---|---|
| 9 | S. aureus | 2 |
| 12 | E. faecalis | 4 |
| 20 | S. pneumoniae | >37 |
The presence of specific functional groups on the phenyl ring significantly influenced the antibacterial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolines has been explored in various studies. Some derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α, indicating their potential as therapeutic agents in inflammatory diseases.
The mechanism behind the biological activities of quinazolines often involves enzyme inhibition or modulation of receptor activity. For instance, certain compounds have been identified as inhibitors of EGFR-TK (epidermal growth factor receptor tyrosine kinase), which plays a crucial role in cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
